molecular formula C7H8INO B14844753 2-(Aminomethyl)-6-iodophenol

2-(Aminomethyl)-6-iodophenol

Cat. No.: B14844753
M. Wt: 249.05 g/mol
InChI Key: YHNJCQSWXKFAOG-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-iodophenol is an organic compound characterized by the presence of an amino group attached to a benzene ring substituted with an iodine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-6-iodophenol typically involves the iodination of 2-(Aminomethyl)phenol. One common method is the Sandmeyer reaction, where 2-(Aminomethyl)phenol is diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction conditions usually involve low temperatures and acidic environments to facilitate the diazotization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-6-iodophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or cyanides can be used under basic or neutral conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Deiodinated phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-6-iodophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-iodophenol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2-(Aminomethyl)phenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    6-Iodo-2-methylphenol: Contains a methyl group instead of an amino group, altering its chemical reactivity and biological activity.

    2-Iodo-6-aminophenol: Similar structure but with different positioning of functional groups, leading to different reactivity patterns.

Uniqueness: 2-(Aminomethyl)-6-iodophenol is unique due to the presence of both an amino group and an iodine atom on the benzene ring. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

2-(aminomethyl)-6-iodophenol

InChI

InChI=1S/C7H8INO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H,4,9H2

InChI Key

YHNJCQSWXKFAOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)O)CN

Origin of Product

United States

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